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Compound of Interest

1-(Methylsulfonyl)-1H-
Compound Name:
benzotriazole

Cat. No.: B104111

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and structural data for
the compound 1-(Methylsulfonyl)-1H-benzotriazole. While exhaustive experimental spectra
for this specific molecule are not readily available in public databases, this document compiles
its known properties and offers a predictive analysis based on established spectroscopic
principles. Furthermore, it outlines the standard experimental protocols for acquiring the
necessary data.

Compound Overview

1-(Methylsulfonyl)-1H-benzotriazole is a derivative of benzotriazole, a heterocyclic aromatic
compound, featuring a methylsulfonyl group attached to one of the nitrogen atoms of the
triazole ring. This modification can significantly influence the compound's chemical reactivity,
solubility, and biological activity, making it a molecule of interest in medicinal chemistry and
materials science.

Key Identifiers:
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Property Value

IUPAC Name 1-(methylsulfonyl)-1H-benzotriazole
Synonyms 1-Methanesulfonyl-1H-benzotriazole
CAS Number 37073-15-7

Molecular Formula C7H7N302S

Molecular Weight 197.21 g/mol

Melting Point 108-112 °C or 120-122 °C

Spectroscopic Data (Predictive Analysis)

Due to the absence of publicly available experimental spectra for 1-(Methylsulfonyl)-1H-
benzotriazole, this section provides an expert prediction of the expected spectroscopic data
based on the compound's structure. These predictions are intended to guide researchers in the
analysis of experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding
to the aromatic protons of the benzotriazole ring system and the methyl protons of the sulfonyl

group.

o Aromatic Protons (CeHa): The four protons on the benzene ring will likely appear as a
complex multiplet pattern in the downfield region, typically between & 7.5 and 8.5 ppm. The
exact chemical shifts and coupling patterns will depend on the solvent used and the
electronic effects of the sulfonylated triazole ring.

o Methyl Protons (CHs): The three equivalent protons of the methyl group are expected to
appear as a sharp singlet in the upfield region, likely around & 3.0-3.5 ppm.

13C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the six aromatic
carbons and the single methyl carbon.
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e Aromatic Carbons (CeHa4): The six carbons of the benzene ring will resonate in the aromatic
region, typically between & 110 and 150 ppm. The two carbons to which the triazole ring is
fused will likely have distinct chemical shifts from the other four.

o Methyl Carbon (CHs): The carbon of the methyl group is expected to appear in the upfield

region of the spectrum, generally between & 30 and 45 ppm.

Table 1: Predicted NMR Spectroscopic Data for 1-(Methylsulfonyl)-1H-benzotriazole

Chemical Shift Lo . .

1H NMR Multiplicity Integration Assignment
(3, ppm)

Aromatic ~75-85 m 4H Ar-H

Methyl ~3.0-35 S 3H CHs
Chemical Shift ]

13C NMR Assignment
(9, ppm)

Aromatic ~110 - 150 Ar-C

Methyl ~30-45 CHs

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands for 1-(Methylsulfonyl)-1H-benzotriazole
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Wavenumber (cm~?) Intensity Assignment
~ 3100 - 3000 Medium Aromatic C-H stretch
_ Aromatic C=C skeletal
~ 1600, 1475 Medium-Strong o
vibrations
~ 1350 - 1300 Strong Asymmetric SOz stretch
~1170 - 1140 Strong Symmetric SO: stretch
i C-N and N-N stretching
~ 1200 - 1000 Medium o
vibrations
Aromatic C-H out-of-plane
~ 800 - 700 Strong )
bending
Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and can provide structural information
through fragmentation patterns.

e Molecular lon (M*): The mass spectrum is expected to show a molecular ion peak
corresponding to the molecular weight of the compound, which is 197.21. Depending on the
ionization method (e.g., ESI, El), adducts such as [M+H]* or [M+Na]* may also be observed.

e Major Fragments: Common fragmentation pathways may include the loss of the
methylsulfonyl group (SO2CHs), the entire sulfonyl group (SO2), or cleavage of the
benzotriazole ring.

Table 3: Predicted Mass Spectrometry Data for 1-(Methylsulfonyl)-1H-benzotriazole
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miz Possible Fragment

197 [C7H7N302S]* (Molecular lon)

118 [CeHaNs]* (Loss of SO2CHs3)

% [CeHaN]* (Further fragmentation of the
benzotriazole ring)

79 [SO2CHs]*

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a
solid organic compound like 1-(Methylsulfonyl)-1H-benzotriazole.

Synthesis

1-(Methylsulfonyl)-1H-benzotriazole can be synthesized from 1H-1,2,3-benzotriazole and
methanesulfonyl chloride. In a typical procedure, the reaction is carried out in a suitable
solvent, and the product can be purified by crystallization, for example, from warm benzene[1].

NMR Spectroscopy

o Sample Preparation: Accurately weigh 5-10 mg of the purified solid sample and dissolve it in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-de) in a clean, dry
NMR tube. Ensure the solid is fully dissolved.

e Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the
instrument to optimize the magnetic field homogeneity.

» Data Acquisition:

o H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

o 13C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger
number of scans will be required due to the lower natural abundance of 3C.
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o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and reference the
chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure
good contact between the sample and the crystal.

o Background Collection: Collect a background spectrum of the empty ATR crystal. This will be
automatically subtracted from the sample spectrum.

o Sample Analysis: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added
to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400
cm™i.

o Data Processing: The resulting spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber (cm~1).

Mass Spectrometry

e Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.

 Instrumentation (Electrospray lonization - ESI):

o Introduce the sample solution into the mass spectrometer's ion source via direct infusion
or through a liquid chromatography system.

o Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure,
and drying gas flow rate and temperature, to achieve stable ionization.

o Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
Data can be acquired in both positive and negative ion modes to observe different ionic
species.
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+ Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
any significant fragment ions. High-resolution mass spectrometry can be used to confirm the
elemental composition of the ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized organic compound.
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Caption: Workflow for the synthesis and spectroscopic characterization of an organic
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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